- Hydration of terminal alkynes catalyzed by a water-soluble salen-Co (III) complexCuihua Xuebao, 2014, 35(10), 1695-1700,
Cas no 943-27-1 (4′-tert-Butylacetophenone)

4′-tert-Butylacetophenone structure
Nom du produit:4′-tert-Butylacetophenone
Numéro CAS:943-27-1
Le MF:C12H16O
Mégawatts:176.254843711853
MDL:MFCD00017256
CID:40375
PubChem ID:13669
4′-tert-Butylacetophenone Propriétés chimiques et physiques
Nom et identifiant
-
- 4'-tert-Butylacetophenone
- 4-tert-Butylacetophenone
- 4′-tert-Butylacetophenone
- 1-(4-(tert-Butyl)phenyl)ethanone
- p-t-Butylacetophenone
- 1-(4-tert-butylphenyl)ethanone
- 1-[4-(tert-Butyl)phenyl]ethan-1-one
- 4-Acetyl tert-butylbenzene
- 4'-t-Butylacetophenone
- PHENOMUSCOL
- p-tert-butyl acetophenone
- p-tert-Butylacetophenon
- Tert-butyl acetophenone
- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone
- p-tert-Butylacetophenone
- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
- Acetophenone, 4'-tert-butyl-
- 1-(4-tert-butyl-phenyl)-ethanone
- 1-(4-tert-butylphenyl)ethan-1-one
- 4-TERT-BUTYLPHENYL METHYL KETONE
- UYFJYGWNYQCHOB-UHFFFAOYSA-N
- Ethanone, 1-((1,1-dimethylethyl)phenyl)-
- Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
- Ethanone, 1-(4-(1,1-dimethylethyl)phenyl)-
- 4313
- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (ACI)
- Acetophenone, 4′-tert-butyl- (6CI, 8CI)
- 4-t-Butylacetophenone
- NSC 826
- p-tert-Butylacetylbenzene
-
- MDL: MFCD00017256
- Piscine à noyau: 1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
- La clé Inchi: UYFJYGWNYQCHOB-UHFFFAOYSA-N
- Sourire: O=C(C)C1C=CC(C(C)(C)C)=CC=1
Propriétés calculées
- Qualité précise: 176.120115g/mol
- Charge de surface: 0
- XLogP3: 3.4
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Nombre de liaisons rotatives: 2
- Masse isotopique unique: 176.120115g/mol
- Masse isotopique unique: 176.120115g/mol
- Surface topologique des pôles: 17.1Ų
- Comptage des atomes lourds: 13
- Complexité: 180
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Nombre d'tautomères: 2
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Liquide incolore
- Dense: 0.964 g/mL at 25 °C(lit.)
- Point de fusion: 17-18 °C (dimorphic) (lit.)
- Point d'ébullition: 107-108 °C/5 mmHg(lit.)
- Point d'éclair: Température Fahrenheit: 86°f< br / >Degrés Celsius: 30 ° C< br / >
- Indice de réfraction: n20/D 1.52(lit.)
- Coefficient de répartition de l'eau: Insoluble
- Le PSA: 17.07000
- Le LogP: 3.18670
- Solubilité: Soluble dans l'alcool et l'éther, légèrement soluble dans l'eau
- Pression de vapeur: 0.0±0.5 mmHg at 25°C
4′-tert-Butylacetophenone Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H226
- Déclaration d'avertissement: Eyeshields, Faceshields, full-face respirator (US), Gloves, multi-purpose combination respirator cartridge (US), type ABEK (EN14387) respirator filter
- Numéro de transport des marchandises dangereuses:UN 1224 3/PG 3
- Wgk Allemagne:2
- Code de catégorie de danger: 10
- Instructions de sécurité: S16-S29-S33-S36/37/39-S26
-
Identification des marchandises dangereuses:
- Niveau de danger:3
- Groupe d'emballage:III
- Conditions de stockage:Store at room temperature
- Durée de la sécurité:3.2
- Terminologie du risque:R10; R20/21/22; R36/37/38
- TSCA:T
- Catégorie d'emballage:III
4′-tert-Butylacetophenone Données douanières
- Code HS:2914399090
- Données douanières:
Code douanier chinois:
2914399090Résumé:
2914399090. Autres cétones aromatiques ne contenant pas d'autres groupes oxygénés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 5,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, Déclaration d'acétone emballage
Résumé:
2914399090. Autres cétones aromatiques ne possédant pas d'autres fonctions oxygénées. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%
4′-tert-Butylacetophenone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006514-25g |
4′-tert-Butylacetophenone |
943-27-1 | 95% | 25g |
1542.0CNY | 2021-07-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047102-25g |
4′-tert-Butylacetophenone |
943-27-1 | 98% | 25g |
¥327.00 | 2024-04-24 | |
TRC | B690505-5g |
4-tert-Butylacetophenone |
943-27-1 | 5g |
$ 187.00 | 2023-04-18 | ||
Apollo Scientific | OR21926-25g |
4'-(tert-Butyl)acetophenone |
943-27-1 | 98% | 25g |
£55.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZR718-1g |
4′-tert-Butylacetophenone |
943-27-1 | 97% | 1g |
91.0CNY | 2021-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZR718-5g |
4′-tert-Butylacetophenone |
943-27-1 | 97% | 5g |
222.0CNY | 2021-07-15 | |
Ambeed | A637396-25g |
4'-tert-Butylacetophenone |
943-27-1 | 98% | 25g |
$41.0 | 2024-04-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001605-1g |
4′-tert-Butylacetophenone |
943-27-1 | 98% | 1g |
¥28 | 2024-07-19 | |
TRC | B690505-10g |
4-tert-Butylacetophenone |
943-27-1 | 10g |
$ 351.00 | 2023-04-18 | ||
Apollo Scientific | OR21926-100g |
4'-(tert-Butyl)acetophenone |
943-27-1 | 95% | 100g |
£114.00 | 2023-09-01 |
4′-tert-Butylacetophenone Méthode de production
Synthetic Routes 1
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Sodium bromide , Acrylic acid-ethylene copolymer (reaction products with aminotetramethylpiperidine oxide and octylamine) Solvents: Water ; 5 min, rt; 1.56 h, 0 °C
Référence
- Electrooxidation of alcohols in an N-oxyl-immobilized poly(ethylene-co-acrylic acid)/water disperse systemBulletin of the Chemical Society of Japan, 2005, 78(9), 1677-1684,
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 6 h, reflux
Référence
- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of AlcoholsACS Applied Nano Materials, 2020, 3(3), 2527-2535,
Synthetic Routes 4
Synthetic Routes 5
Conditions de réaction
1.1 Catalysts: Tetrafluoroboric acid , Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform , Water ; 24 h, 60 °C
Référence
- Hydration of aromatic alkynes catalyzed by a self-assembled hexameric organic capsuleCatalysis Science & Technology, 2016, 6(15), 6031-6036,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ; -78 °C; 16 - 18 h, 8 bar, 60 °C
Référence
- In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur DioxideACS Omega, 2018, 3(12), 18065-18077,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium diacetate , 2-(1H-Indazol-1-yl)quinoline Solvents: Decane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, 60 °C
Référence
- Pd-Catalyzed TBHP-Mediated Selective Wacker-Type Oxidation and Oxo-acyloxylation of Olefins Using a 2-(1H-Indazol-1-yl)quinoline LigandOrganic Letters, 2023, 25(11), 1850-1855,
Synthetic Routes 8
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sulfuric acid , Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol , Water ; 20 h, 80 °C
Référence
- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcoholsChemCatChem, 2014, 6(6), 1612-1616,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C
Référence
- A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcoholsChemical Communications (Cambridge, 2020, 56(82), 12443-12446,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum oxide (MoO3) (nanocomposite with copper complex) Solvents: Water ; < 3 h, 80 °C
Référence
- Ultrasonic assisted fabrication of first MoO3/copper complex bio-nanocomposite based on Sesbania sesban plant for green oxidation of alcoholsUltrasonics Sonochemistry, 2019, 50, 331-338,
Synthetic Routes 12
Conditions de réaction
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C
Référence
- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid , Water ; 10 h, 100 °C
Référence
- The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydrationInorganic Chemistry Communications, 2019, 109,,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Bis(trifluoromethanesulfonyl)imide , Cobaltate(3-), [[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN… Solvents: Methanol , Water ; 12 h, 80 °C
Référence
- Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin ComplexesJournal of the American Chemical Society, 2013, 135(1), 50-53,
Synthetic Routes 15
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum (silica-coated iron oxide/PVA supported) ; 7 h, 80 °C
Référence
- First electrospun immobilized molybdenum complex on bio iron oxide nanofiber for green oxidation of alcoholsPolymer, 2018, 149, 229-237,
Synthetic Routes 17
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Water Catalysts: Sodium dodecyl sulfate , Platinum(2+), diaqua[N-[bis(2-methoxyphenyl)phosphino-κP]-P,P-bis(2-methoxypheny… Solvents: Water ; 20 h, 80 °C
Référence
- Platinum(II) Diphosphinamine Complexes for the Efficient Hydration of Alkynes in Micellar MediaAdvanced Synthesis & Catalysis, 2012, 354(6), 1095-1104,
Synthetic Routes 19
Conditions de réaction
1.1 Catalysts: Benzene , Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ; 6 h, rt
Référence
- Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysisChemical Communications (Cambridge, 2023, 59(27), 4055-4058,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate , Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 7 h, 25 - 30 °C
Référence
- Selective electrochemical oxidation of aromatic hydrocarbons and preparation of mono/multi-carbonyl compoundsScience China: Chemistry, 2021, 64(12), 2134-2141,
4′-tert-Butylacetophenone Raw materials
- 4-(Tert-butyl)phenylacetylene
- 4-tert-Butylstyrene
- 1-(4-tert-Butylphenyl)ethanol
- 1-t-butyl-4-ethylbenzene
- tert-Butylbenzene
4′-tert-Butylacetophenone Preparation Products
4′-tert-Butylacetophenone Littérature connexe
-
Shaikh Samser,Priyabrata Biswal,Sushanta Kumar Meher,Krishnan Venkatasubbaiah Org. Biomol. Chem. 2021 19 1386
-
2. Conformational analysis. Part 24. A lanthanide-induced-shift (LIS) NMR investigation of aromatic ketones. Lutetium versus lanthanum reagents in probing diamagnetic complexation shiftsFernando Sancassan,Giovanni Petrillo,Raymond J. Abraham J. Chem. Soc. Perkin Trans. 2 1995 1965
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Akshay Ekanath Hande,Vinay Bapu Ramesh,Kandikere Ramaiah Prabhu Chem. Commun. 2018 54 12113
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4. Direct alkylacylation of arenes by alkanes and cycloalkanes in the presence of aprotic superacidsIrena Akhrem,Alexander Orlinkov,Mark Vol'Pin J. Chem. Soc. Chem. Commun. 1993 257
-
Hemantkumar G. Naik,Bahar Yeniad,Cor E. Koning,Andreas Heise Org. Biomol. Chem. 2012 10 4961
943-27-1 (4′-tert-Butylacetophenone) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:943-27-1)4′-tert-Butylacetophenone

Pureté:99%
Quantité:100ml
Prix ($):172.0